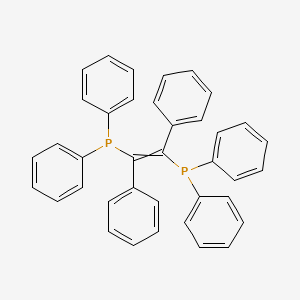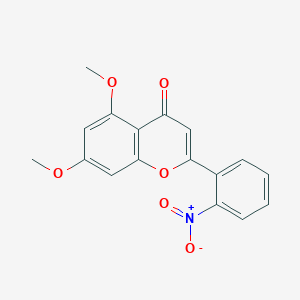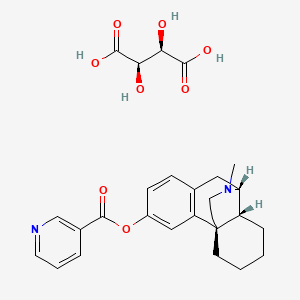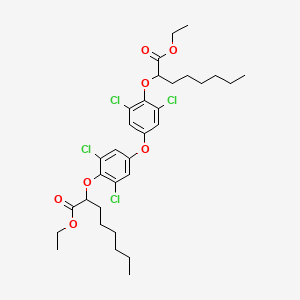
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methoxybenzaldehyde and pentafluoropropane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atoms into the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various functional groups, leading to changes in the chemical and physical properties of the target molecules. This can result in the modulation of biological pathways, such as enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorinated structure but different functional groups.
4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione: Another fluorinated compound with a different aromatic ring.
Uniqueness
4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64287-14-5 |
|---|---|
Formule moléculaire |
C12H8F6O3 |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H8F6O3/c1-21-9-4-6(2-3-7(9)13)8(19)5-10(20)11(14,15)12(16,17)18/h2-4H,5H2,1H3 |
Clé InChI |
KIERZJXDDTWMMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


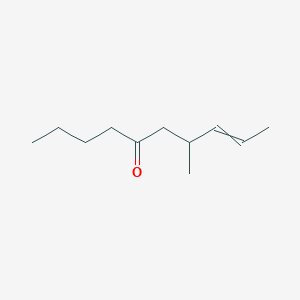
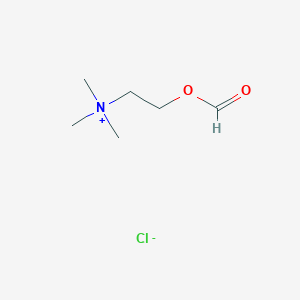
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
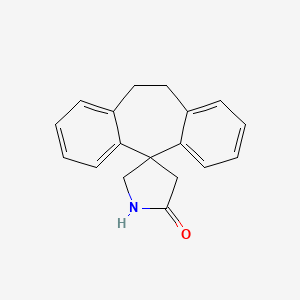
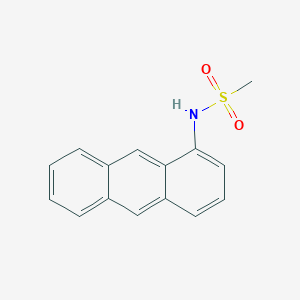
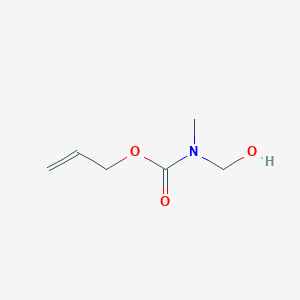

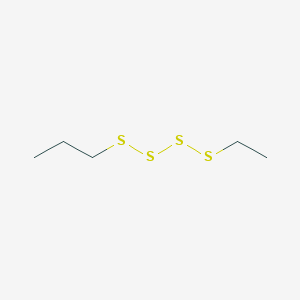
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
